molecular formula C9H8BrClN4 B1464872 [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1249643-64-8

[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1464872
CAS RN: 1249643-64-8
M. Wt: 287.54 g/mol
InChI Key: DFCNXKQCHCOMGE-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as BCPT, is a chemical compound that has been studied extensively in recent years. It is a member of the triazole family of compounds and is of particular interest due to its potential applications in scientific research.

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been utilized in crystallography to understand its solid-state structure through X-ray diffraction methods. This analysis is crucial for determining the molecular conformation, crystal packing, and intermolecular interactions, which are essential for predicting the reactivity and properties of the compound .

Design of Pesticides

Derivatives of this compound have been explored for their potential use in the design of new pesticides. The structural insights gained from crystallographic studies aid in understanding the interaction of these molecules with biological targets, which is fundamental for developing effective and low-toxicity agrochemicals .

Pharmaceutical Research

In pharmaceutical research, the compound serves as a key intermediate in the synthesis of drugs like chlorfenapyr. Its role in the formation of aryl pyrrole insecticides and acaricides, which are known for their low toxicity, highlights its importance in the development of safer pharmaceutical agents .

Biological Activity Profiling

The compound’s derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. This makes it a valuable scaffold for the development of new therapeutic agents with diverse pharmacological profiles .

Material Science

The reactivity insights obtained from studies involving this compound contribute to the field of material science. Researchers can design and develop new materials with enhanced properties by understanding the compound’s reactivity and aromatic character .

Computational Chemistry

Density Functional Theory (DFT) and related computational methods have been applied to this compound to predict its global reactivity descriptors. These studies are pivotal for the design of compounds with desired chemical reactivity, which is beneficial for various industrial applications .

Antiviral Research

Specific derivatives of the compound have shown inhibitory activity against viruses like influenza A and Coxsackie B4 virus. This opens up possibilities for its use in the development of novel antiviral drugs .

Synthetic Organic Chemistry

The compound’s intricate molecular architecture, enriched with distinct functional groups, provides valuable insights for synthetic organic chemists. It aids in the design and synthesis of new compounds, especially those involving 1,2,4-triazole systems, which have numerous applications in medicinal chemistry .

properties

IUPAC Name

[1-(4-bromo-2-chlorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN4/c10-6-1-2-9(8(11)3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCNXKQCHCOMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 3
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 4
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 5
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 6
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

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